4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1257585-25-3
VCID: VC4569346
InChI: InChI=1S/C13H14N2O2.ClH/c14-8-10-3-5-11(6-4-10)13(16)15-9-12-2-1-7-17-12;/h1-7H,8-9,14H2,(H,15,16);1H
SMILES: C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN.Cl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.73

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride

CAS No.: 1257585-25-3

Cat. No.: VC4569346

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.73

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride - 1257585-25-3

Specification

CAS No. 1257585-25-3
Molecular Formula C13H15ClN2O2
Molecular Weight 266.73
IUPAC Name 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride
Standard InChI InChI=1S/C13H14N2O2.ClH/c14-8-10-3-5-11(6-4-10)13(16)15-9-12-2-1-7-17-12;/h1-7H,8-9,14H2,(H,15,16);1H
Standard InChI Key TYXHTTVLBFIKEI-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN.Cl

Introduction

Overview of the Compound

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride is a chemical compound that likely belongs to the class of benzamides, which are derivatives of benzoic acid. The structure includes:

  • A benzamide core (C6H5CONHC_6H_5CONH) with an aminomethyl group (CH2NH2-CH_2NH_2) attached to the benzene ring at the 4th position.

  • A substituent at the amide nitrogen (NH-NH-) consisting of a furan-2-ylmethyl group, which incorporates a furan ring (a five-membered aromatic ring containing oxygen).

  • A hydrochloride salt form, indicating the presence of a protonated amine group (NH3+-NH_3^+) paired with a chloride ion (ClCl^-).

Potential Applications

Compounds with similar structures are often explored in:

  • Pharmaceutical research: Benzamide derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Drug design: The furan moiety is commonly used in medicinal chemistry due to its ability to enhance binding affinity and specificity toward biological targets.

Synthesis

While specific synthesis steps are not available, general methods for similar compounds involve:

  • Functionalization of benzene derivatives to introduce an aminomethyl group.

  • Coupling reactions to attach the furan-2-ylmethyl substituent to the amide nitrogen.

  • Conversion to hydrochloride salt by reacting with hydrochloric acid.

Further Research Needs

Given the lack of detailed information in the search results, further experimental studies and literature reviews would be necessary to:

  • Confirm its pharmacological or industrial applications.

  • Characterize its physicochemical properties using techniques like NMR, IR spectroscopy, and mass spectrometry.

  • Evaluate its biological activity through in vitro or in vivo assays.

If you have access to additional resources or databases (e.g., specialized chemical libraries), they may provide more comprehensive insights into this compound. Let me know if you'd like help exploring related topics or methodologies!

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